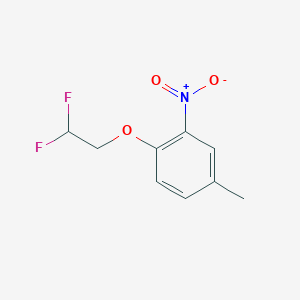
1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of a difluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenol with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the difluoroethoxy linkage. The general reaction scheme is as follows:
4-methyl-2-nitrophenol+2,2-difluoroethanolbase, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products:
Reduction: 1-(2,2-Difluoroethoxy)-4-methyl-2-aminobenzene.
Substitution: Products depend on the nucleophile used.
Oxidation: 1-(2,2-Difluoroethoxy)-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-4-methylbenzene: Lacks the nitro group, resulting in different chemical reactivity and applications.
1-(2,2-Difluoroethoxy)-2-nitrobenzene:
1-(2,2-Difluoroethoxy)-4-nitrobenzene: Lacks the methyl group, leading to variations in chemical properties and uses.
Uniqueness: 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is unique due to the combination of the difluoroethoxy, methyl, and nitro groups on the benzene ring
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-6-2-3-8(15-5-9(10)11)7(4-6)12(13)14/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKTDRZHQHPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

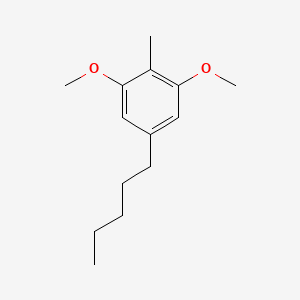

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

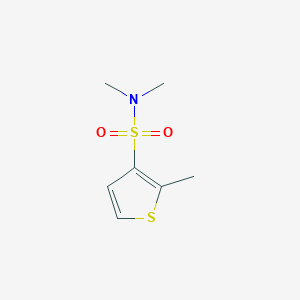

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
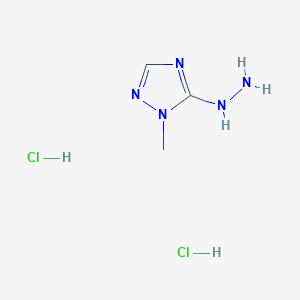
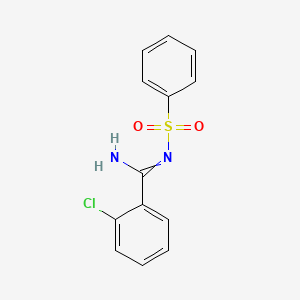
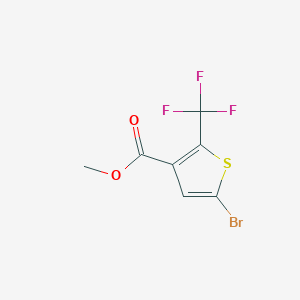
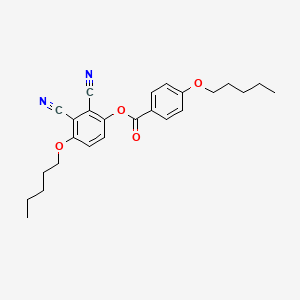
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
